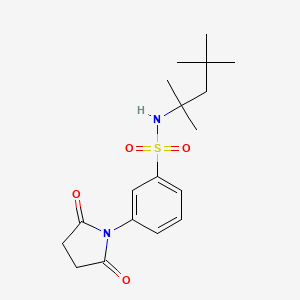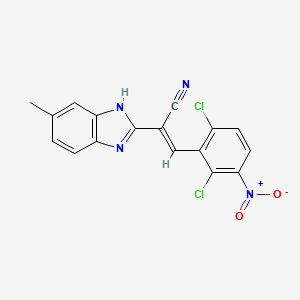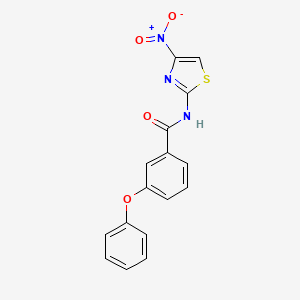
3-(2,5-dioxo-1-pyrrolidinyl)-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide
説明
3-(2,5-dioxo-1-pyrrolidinyl)-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly known as TATB, and it belongs to the family of sulfonamide compounds. TATB has been used in various scientific fields such as biochemistry, pharmacology, and medicinal chemistry.
作用機序
TATB inhibits the activity of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. CA IX is overexpressed in many types of cancer cells, and its expression is regulated by hypoxia and acidosis. TATB binds to the zinc ion in the active site of CA IX, which leads to the inhibition of its activity. This inhibition leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
TATB has been shown to have a significant effect on the biochemical and physiological processes in cancer cells. It inhibits the activity of CA IX, which leads to a decrease in tumor growth and metastasis. TATB has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. This induction of apoptosis is mediated by the inhibition of CA IX activity.
実験室実験の利点と制限
TATB has several advantages for lab experiments. It is a well-characterized tool compound that can be used to study the mechanism of action of sulfonamide compounds. It is also relatively easy to synthesize and purify. However, TATB has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in aqueous solutions. It is also relatively unstable in the presence of light and air, which can lead to degradation over time.
将来の方向性
There are several future directions for the use of TATB in scientific research. One potential direction is the development of TATB analogs with improved properties such as increased solubility and stability. Another direction is the use of TATB in combination with other compounds to enhance its anticancer activity. TATB can also be used to study the role of CA IX in other physiological and pathological processes. Finally, TATB can be used as a tool compound to study the mechanism of action of other sulfonamide compounds.
科学的研究の応用
TATB has been used in various scientific research fields due to its unique properties. It is commonly used as a tool compound to study the mechanism of action of sulfonamide compounds. TATB has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in tumor growth and metastasis. TATB has also been used as a tool compound to study the role of CA IX in hypoxia and acidosis.
特性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-17(2,3)12-18(4,5)19-25(23,24)14-8-6-7-13(11-14)20-15(21)9-10-16(20)22/h6-8,11,19H,9-10,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVZIVHTCYNVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)N2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[3-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875655.png)
![2-[5-(3-chlorophenyl)-2-furyl]-4,5-diphenyl-1H-imidazole](/img/structure/B3875656.png)
![3-[2-(4-methoxybenzylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B3875669.png)
![2,4-dimethoxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B3875672.png)
![N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3875677.png)

![5-amino-3-(1-cyano-2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3875689.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875699.png)
![ethyl 2-(4-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875708.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875713.png)


![4-{2-[1-(1-methyl-1H-benzimidazol-2-yl)ethylidene]hydrazino}benzoic acid](/img/structure/B3875732.png)
![N-1,3-benzodioxol-5-yl-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B3875742.png)